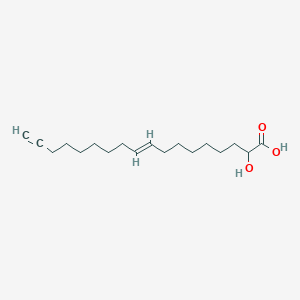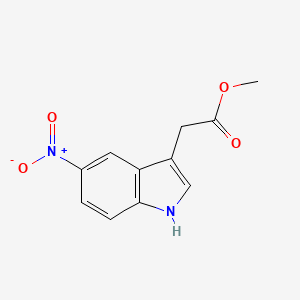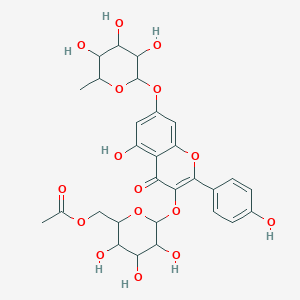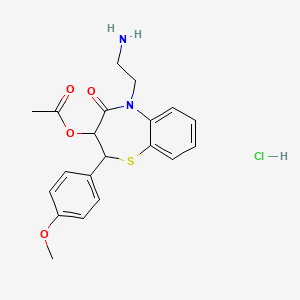![molecular formula C24H18F3NO3 B12290213 2-[3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B12290213.png)
2-[3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Norfluoxetine Ftalimida es un compuesto que pertenece a la clase de las ftalimidas, que son conocidas por sus diversas actividades biológicas y aplicaciones en varios campos. Las ftalimidas se caracterizan por la presencia de una estructura central de isoindol-1,3-diona. (R)-Norfluoxetine Ftalimida es un derivado de la norfluoxetina, que es un metabolito activo del conocido antidepresivo fluoxetina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-Norfluoxetine Ftalimida típicamente implica la reacción de la norfluoxetina con anhídrido ftálico. La reacción se lleva a cabo bajo condiciones de reflujo en presencia de un solvente adecuado como el tolueno o el xileno. El producto se purifica luego por recristalización o cromatografía en columna.
Métodos de producción industrial
La producción industrial de (R)-Norfluoxetine Ftalimida sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica el uso de reactores grandes y técnicas de purificación eficientes para garantizar un alto rendimiento y pureza del producto final. Las condiciones de reacción se optimizan para minimizar la formación de subproductos y garantizar la seguridad y eficiencia del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-Norfluoxetine Ftalimida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la parte ftalimida en derivados del ácido ftalámico.
Sustitución: El grupo ftalimida puede sufrir reacciones de sustitución nucleofílica para formar varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos de ftalimida, mientras que la reducción puede producir derivados del ácido ftalámico.
Aplicaciones Científicas De Investigación
(R)-Norfluoxetine Ftalimida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción en la síntesis de varios compuestos orgánicos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en la producción de polímeros, colorantes y otros materiales industriales.
Mecanismo De Acción
El mecanismo de acción de (R)-Norfluoxetine Ftalimida implica su interacción con dianas moleculares y vías específicas. Se sabe que el compuesto inhibe la recaptación de serotonina, similar a su compuesto parental fluoxetina. Esto conduce a un aumento de los niveles de serotonina en la hendidura sináptica, lo que puede tener varios efectos terapéuticos. Además, la parte ftalimida puede interactuar con otros objetivos biológicos, contribuyendo a sus diversas actividades biológicas.
Comparación Con Compuestos Similares
Compuestos similares
Fluoxetina: El compuesto parental de la norfluoxetina, conocido por sus efectos antidepresivos.
Norfluoxetina: El metabolito activo de la fluoxetina, con propiedades farmacológicas similares.
Ftalimida: La estructura central presente en (R)-Norfluoxetine Ftalimida, conocida por sus diversas actividades biológicas.
Unicidad
(R)-Norfluoxetine Ftalimida es única debido a la combinación de las partes norfluoxetina y ftalimida. Esta combinación imparte propiedades químicas y biológicas distintas al compuesto, lo que lo convierte en un objetivo valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C24H18F3NO3 |
|---|---|
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
2-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2 |
Clave InChI |
HBVJWKXCFVAHNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B12290139.png)




![Ethyl1-[(R)-1-Phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12290180.png)

![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B12290192.png)



![(6-Methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl) benzoate](/img/structure/B12290221.png)
![4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12290225.png)

